5-Fluoro-4-methylpicolinic acid

説明

Contextualization of Picolinic Acid Derivatives in Organic and Medicinal Chemistry Research

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of heterocyclic compounds that command significant attention in organic and medicinal chemistry. aksci.comcymitquimica.com The presence of the pyridine (B92270) ring and the carboxylic acid group at the 2-position allows for versatile chemical modifications and interactions. aksci.com In medicinal chemistry, the picolinic acid scaffold is a key component in numerous pharmacologically active molecules. cymitquimica.com Derivatives have been investigated and developed for a wide array of therapeutic areas, including the treatment of cancer, infections, diabetes, and neurodegenerative diseases. cymitquimica.combldpharm.com Their ability to act as enzyme inhibitors is a particularly notable area of research. cymitquimica.com

Beyond their direct biological activities, picolinic acid derivatives are crucial as intermediates in the synthesis of complex molecular architectures. ambeed.com They serve as versatile building blocks for creating active pharmaceutical ingredients (APIs). bldpharm.comambeed.com Furthermore, their structural and electronic properties make them effective chelating agents for various metal ions. This characteristic is exploited in the development of specialized biomedical materials, such as contrast agents for magnetic resonance imaging (MRI). bldpharm.com The synthesis of novel picolinic acid derivatives continues to be an active field, aiming to produce compounds with tailored properties for diverse applications, from anticancer agents to materials science. bldpharm.comsigmaaldrich.com

Structural Characteristics and Positional Isomerism of Fluorinated Methylpicolinic Acids

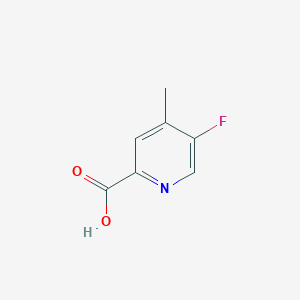

The core structure of 5-Fluoro-4-methylpicolinic acid is a pyridine ring with a carboxylic acid group at the 2-position, a methyl group at the 4-position, and a fluorine atom at the 5-position. The introduction of both a fluorine atom and a methyl group onto the picolinic acid framework gives rise to multiple structural isomers, specifically positional isomers. Positional isomerism occurs when functional groups or other substituents are located at different positions on a parent structure.

For fluorinated methylpicolinic acids, the positions of the fluorine and methyl groups on the pyridine ring can vary, leading to a range of distinct compounds with unique chemical and physical properties. The IUPAC name for this compound is 5-fluoro-4-methyl-2-pyridinecarboxylic acid. Several other positional isomers exist and are documented in chemical literature and supplier catalogs.

The table below illustrates some of the possible positional isomers of fluoromethylpicolinic acid, highlighting the structural diversity achievable through varied substitution patterns on the picolinic acid core.

| Compound Name | CAS Number | Molecular Formula | Position of Fluorine | Position of Methyl |

| This compound | 1256787-05-9 | C₇H₆FNO₂ | 5 | 4 |

| 4-Fluoro-3-methylpicolinic acid | 1211587-40-4 | C₇H₆FNO₂ | 4 | 3 |

| 4-Fluoro-5-methylpicolinic acid | 1211530-15-2 | C₇H₆FNO₂ | 4 | 5 |

| 4-Fluoro-6-methylpicolinic acid | 1060805-99-3 | C₇H₆FNO₂ | 4 | 6 |

| 5-Fluoro-6-methylpicolinic acid | 2415563-67-4 (HCl salt) | C₇H₆FNO₂ | 5 | 6 |

This table is generated based on information from publicly available chemical databases and supplier catalogs. sigmaaldrich.com

Significance of this compound in Current Research Paradigms

The specific compound this compound (CAS No. 1256787-05-9) is primarily recognized in the scientific community as a specialized chemical building block. bldpharm.com Its significance does not stem from direct therapeutic or end-product applications but from its role as a key intermediate in the synthesis of more complex and often proprietary molecules. The strategic placement of the fluoro and methyl groups on the picolinic acid scaffold makes it a valuable precursor in discovery chemistry.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Therefore, fluorinated building blocks like this compound are of high interest. While specific, publicly documented applications of this particular isomer are limited, its commercial availability from various chemical suppliers indicates its use in research and development, likely within the pharmaceutical and agrochemical industries. aksci.comcymitquimica.com It is used in the design and synthesis of new chemical entities where the unique electronic and steric properties of the 5-fluoro-4-methylpicolinoyl moiety are desired.

Overview of Principal Research Trajectories for this compound

The principal research trajectory for this compound is its utilization in synthetic organic chemistry. Research involving this compound is focused on its incorporation into larger, more elaborate molecular structures. The carboxylic acid group serves as a reactive handle for a variety of chemical transformations, most commonly the formation of amide bonds with amines or ester bonds with alcohols.

The primary path of investigation for this compound involves:

Use as a Synthetic Intermediate: Researchers purchase or synthesize this compound to use as a starting material in multi-step reaction sequences. ambeed.com

Development of Novel Bioactive Molecules: It is employed in the construction of novel compounds that are subsequently screened for biological activity in areas such as oncology, infectious diseases, and inflammation. cymitquimica.combldpharm.com

Structure-Activity Relationship (SAR) Studies: As part of a chemical library, it and its isomers are used to systematically probe the structural requirements for a desired biological effect, helping to optimize lead compounds in drug discovery programs.

In essence, the research trajectory for this compound is that of a valuable tool for chemical innovation, enabling the construction of new molecules with potentially useful properties.

Structure

3D Structure

特性

IUPAC Name |

5-fluoro-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEVILBFSUBYSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-05-9 | |

| Record name | 5-fluoro-4-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Fluoro 4 Methylpicolinic Acid and Its Analogues

Strategic Approaches to Regioselective Fluorination in Pyridine (B92270) Systems

The introduction of a fluorine atom at a specific position on the pyridine ring is a critical step in the synthesis of 5-fluoro-4-methylpicolinic acid. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but regioselectivity can be a challenge.

A common and effective method for introducing fluorine into aromatic systems is through nucleophilic aromatic substitution (SNAr). researchgate.net This typically involves the displacement of a leaving group, such as a halogen, by a fluoride (B91410) ion. The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen and the presence of activating groups. researchgate.netbath.ac.uk For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context. acs.org

The general order of leaving group ability in SNAr reactions on activated aryl substrates is F > NO2 > Cl ≈ Br > I. researchgate.net This "element effect" is a key consideration in designing synthetic routes. Pyridinium (B92312) ions can also be utilized to activate the ring towards nucleophilic attack. researchgate.net The electron-withdrawing nature of the pyridinium motif facilitates SNAr reactions without the need for multiple strongly electron-withdrawing groups. researchgate.net

A practical example of SNAr in pyridine chemistry is the Chichibabin reaction, which synthesizes 2-aminopyridine (B139424) by reacting pyridine with sodium amide. pearson.com While this specific reaction introduces an amino group, the underlying principle of nucleophilic substitution on an electron-deficient ring is relevant.

Electrophilic fluorination offers an alternative to nucleophilic methods and has seen significant advancements with the development of stable and safe N-F reagents. wikipedia.org Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the regioselective fluorination of various organic molecules, including heteroaromatics. acs.orgnih.gov

The direct fluorination of pyridine carboxylic acids can be challenging due to the deactivating effect of the carboxylic acid group. However, strategies such as decarboxylative fluorination have emerged. nih.govresearchgate.net For instance, Ag(I)-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has been demonstrated. nih.gov While not directly applied to pyridine carboxylic acids in the provided context, this approach highlights a potential avenue for future research.

Another strategy involves the fluorination of pre-functionalized pyridine derivatives. For example, new fluorinated 3,6-dihydropyridines have been synthesized via the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®. These intermediates can then be converted to the corresponding fluorinated pyridines. nih.gov

| Reagent | Substrate Type | Key Features |

| Selectfluor® | Imidazo[1,2-a]pyridines, 1,2-Dihydropyridines | Regioselective, moderate to good yields. acs.orgnih.gov |

| AgF₂ | 3-Substituted Pyridines | Site-selective fluorination, often at the 2-position. acs.org |

| N-F Reagents | General Carbon Nucleophiles | Economical, stable, and safe alternatives to elemental fluorine. wikipedia.org |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound and its analogues can be approached through either convergent or divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a library of related compounds. wikipedia.org This is particularly useful for exploring structure-activity relationships by creating a range of analogues. For example, a central core molecule can have successive generations of building blocks added to it, as seen in the synthesis of dendrimers. wikipedia.org

For this compound, a divergent approach could start from a suitably substituted pyridine core, which is then subjected to various fluorination, methylation, and carboxylation reactions to generate a library of analogues. Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly accessing libraries of molecules with skeletal diversity. wikipedia.org

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. researchgate.netnih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

Several green methods for pyridine synthesis have been developed, such as:

Microwave-assisted synthesis: This can lead to shorter reaction times, higher yields, and purer products. nih.govacs.org

Multicomponent reactions: These reactions combine three or more reactants in a single step, improving atom economy and reducing waste. researchgate.netacs.org

Use of green catalysts: Iron-catalyzed cyclization of ketoxime acetates and aldehydes is an example of a more environmentally friendly catalytic system for pyridine synthesis. rsc.org

While the provided information does not detail a specific green synthesis route for this compound, the application of these general principles could significantly improve the sustainability of its production. For example, employing microwave irradiation in the key synthetic steps could reduce energy consumption and reaction times.

| Green Chemistry Approach | Benefits |

| Microwave-assisted synthesis | Excellent yields (82-94%), pure products, short reaction times (2-7 min), low-cost processing. acs.org |

| Multicomponent reactions | Efficient, simple methodology. nih.gov |

| Green catalysts (e.g., FeCl₃) | High yields, good functional group tolerance, absence of additives. rsc.org |

Synthetic Challenges and Yield Optimization in Complex Analogues

One of the primary challenges is achieving regioselectivity . The introduction of multiple substituents onto the pyridine ring requires careful planning to ensure they are placed in the desired positions. For example, the direct difluoromethylation of pyridines is considered a significant challenge, although recent methods have been developed for site-selective meta- and para-difluoromethylation. uni-muenster.de

Yield optimization is another critical aspect. Low yields can be caused by a variety of factors, including side reactions, difficult purifications, and the inherent reactivity of the pyridine ring. For instance, the fluorination of pyridines containing multiple electron-withdrawing groups can result in lower yields. acs.org Similarly, the synthesis of some pyridine derivatives can be hampered by the formation of by-products that are difficult to separate. google.com

Strategies to overcome these challenges include:

Careful selection of protecting groups: To mask reactive functional groups and direct reactions to the desired position.

Optimization of reaction conditions: Including solvent, temperature, and catalyst, to maximize the yield of the desired product and minimize side reactions.

Development of novel synthetic methods: To address specific challenges, such as the regioselective introduction of functional groups. uni-muenster.de

Mechanistic Investigations of Chemical Reactivity and Derivatization Pathways of 5 Fluoro 4 Methylpicolinic Acid

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction. These reactions are fundamental to creating derivatives with altered physical, chemical, and biological properties.

Esterification: The conversion of 5-Fluoro-4-methylpicolinic acid to its corresponding esters can be readily achieved through methods like the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. The mechanism proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Amidation: The formation of amides from this compound is a critical transformation, often employed in the synthesis of biologically active compounds. Direct reaction with an amine is generally unfavorable and requires activation of the carboxylic acid. This is typically accomplished using coupling agents. A variety of reagents have been developed for the mild and effective amidation of carboxylic acids. These reactions involve the in-situ formation of a more reactive species, such as an active ester or acylphosphonium salt, which is then readily attacked by an amine to form the amide bond. For picolinic amides, specific reductive cleavage methods exist that allow the picolinic amide to function as a protecting group for amines. For instance, treatment with excess zinc in aqueous hydrochloric acid can cleave the picolinic amide to yield the corresponding amine under mild conditions, a method that shows good functional group tolerance.

Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, (5-fluoro-4-methylpyridin-2-yl)methanol. This transformation typically requires the use of strong reducing agents. While milder reagents may be insufficient, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are generally effective in reducing carboxylic acids to primary alcohols. Electrochemical methods have also been explored for the reduction of picolinic acid derivatives. For example, the electroreduction of ethyl picolinate (B1231196) at a lead cathode in sulfuric acid can yield 2-hydroxymethylpyridine, although this competes with the reduction of the pyridine nucleus itself. The competition between the reduction of the side chain and the nucleus is influenced by factors such as cathode material, acidity, and current density.

Table 1: Summary of Carboxylic Acid Moiety Reactivity

| Reaction | Reagents/Conditions | Product Type | General Principle |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification: Acid-catalyzed nucleophilic acyl substitution. |

| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, HATU) | Amide | Activation of the carboxylic acid to facilitate nucleophilic attack by the amine. |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | Reduction of the carboxylic acid functional group. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is relatively electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution (EAS) than benzene, but more reactive towards nucleophilic aromatic substitution (SNAr). The substituents—fluoro, methyl, and carboxylic acid—further modulate this reactivity and determine the regioselectivity of substitution reactions.

The fluorine atom at the C5 position significantly influences the electronic properties of the pyridine ring through two opposing effects:

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect deactivates the ring towards electrophilic attack by reducing the electron density of the π-system. Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack by stabilizing the negatively charged Meisenheimer complex intermediate that can form during SNAr reactions.

The presence of fluorine on a pyridine ring accelerates the rate of nucleophilic aromatic substitution compared to other halogens. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. This is because the rate-determining step is the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.

The regiochemical outcome of substitution reactions on the this compound ring is directed by the combined influence of the existing substituents.

For Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is deactivating. The carboxylic acid group is a deactivating, meta-directing group. The methyl group is an activating, ortho/para-directing group. The fluorine atom is deactivating but ortho/para-directing. Given the strong deactivation of the ring by the nitrogen atom and the carboxylic acid group, EAS reactions are generally difficult. If forced, the directing effects would be complex. The most likely positions for electrophilic attack would be those least deactivated. The C3 and C6 positions are ortho and meta to the activating methyl group, respectively, but are also influenced by the deactivating groups.

For Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards SNAr, especially at positions ortho and para to the ring nitrogen (C2 and C4). The fluorine atom at C5 is a potential leaving group for SNAr, and its departure would be facilitated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. Nucleophilic attack would be favored at positions activated by electron-withdrawing groups. The C6 position is para to the fluorine and ortho to the nitrogen, making it a potential site for nucleophilic attack if a suitable leaving group were present. The fluorine atom itself can act as a leaving group in SNAr reactions, allowing for its replacement by various nucleophiles.

Site-selective C-H functionalization methods have been developed for fluorinated pyridines. For instance, direct fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) can selectively install a fluorine atom at the position adjacent to the ring nitrogen. This highlights the possibility of further functionalizing the C6 position of the this compound ring.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Precursors

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the synthesis and derivatization of halogenated pyridines. Precursors to this compound, such as bromo- or chloro-substituted analogues, can serve as key substrates in these transformations.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. It is widely used to form C-C bonds. For example, a precursor like 5-bromo-4-methylpicolinic acid could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C5 position. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. The reactivity of the halide in the oxidative addition step generally follows the trend I > OTf > Br > Cl.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. A halogenated precursor of this compound could be used to introduce alkynyl groups, which are versatile handles for further transformations. Studies have demonstrated the successful Sonogashira coupling of bromo-fluoropyridines with various terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. It is a premier method for synthesizing aryl amines. A bromo- or chloro-substituted precursor could be coupled with a wide range of primary or secondary amines to generate aminopyridine derivatives. The reaction typically employs a palladium catalyst with sterically hindered phosphine ligands and a strong base.

Table 2: Key Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron | Pd(0) complex, Phosphine ligand, Base | C-C |

| Sonogashira | Organohalide + Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base (Amine) | C(sp²)-C(sp) |

| Buchwald-Hartwig | Organohalide + Amine | Pd(0) complex, Phosphine ligand, Base | C-N |

Pyridine Nitrogen Reactivity: Coordination Chemistry and Protonation Studies

The nitrogen atom of the pyridine ring is a Lewis basic site, possessing a lone pair of electrons in an sp² hybrid orbital. This makes it available for coordination to metal ions and for protonation by acids.

Coordination Chemistry: Picolinic acid and its derivatives are well-known chelating agents. The presence of both the pyridine nitrogen and the carboxylate group allows for the formation of a stable five-membered chelate ring with a metal ion. This bidentate coordination is a key feature of picolinic acid's chemistry and is exploited in various applications, including the preparation of metal complexes with potential biomedical uses. The substituents on the pyridine ring, such as the fluorine and methyl groups in this compound, can modulate the ligand's steric and electronic properties, thereby influencing the stability and structure of the resulting metal complexes.

Protonation Studies: The basicity of the pyridine nitrogen is quantified by its pKa value, which is the pKa of its conjugate acid (the pyridinium (B92312) ion). The pKa of pyridine itself is approximately 5.2. Electron-withdrawing groups, like fluorine, decrease the basicity of the pyridine nitrogen (lower pKa), while electron-donating groups, like methyl, increase it (higher pKa). For 5-fluoro-2-picolinic acid, a predicted pKa value is 3.58, indicating that the fluorine atom significantly reduces the basicity of the pyridine nitrogen. For this compound, the electron-donating methyl group would counteract the effect of the fluorine atom to some extent, but the nitrogen is still expected to be significantly less basic than in unsubstituted picolinic acid. Protonation can significantly alter the electronic properties and molecular architecture of heterocyclic compounds.

Advanced Spectroscopic and Analytical Research Techniques for 5 Fluoro 4 Methylpicolinic Acid Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For 5-fluoro-4-methylpicolinic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹³C NMR: Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position (typically 160-185 ppm). The aromatic carbons of the pyridine (B92270) ring will show a range of chemical shifts influenced by the substituents, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. compoundchem.comoregonstate.edu The methyl carbon will appear at an upfield position. As with ¹H NMR, specific data for this compound is scarce, but spectra of similar fluorinated and methylated aromatic acids serve as a reference. rsc.org

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. biophysics.org Given that ¹⁹F is a 100% abundant, spin-1/2 nucleus, it provides strong, clear signals. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment within the pyridine ring. thermofisher.com The typical chemical shift range for aryl fluorides is broad, which helps in resolving signals even in complex molecules. thermofisher.comucsb.edu The fluorine signal will be split by neighboring protons, providing valuable information about its position relative to other substituents on the ring. This technique is particularly powerful for confirming the successful incorporation and position of fluorine in the molecule. biophysics.org

Dynamic Processes: NMR spectroscopy can also be used to study dynamic processes such as conformational changes or restricted rotation. However, for a relatively rigid molecule like this compound, significant dynamic processes observable by standard NMR techniques are not expected at room temperature. There is currently no literature available detailing such studies on this compound.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 9.0 | d, dd | Coupling with other aromatic protons and the ¹⁹F nucleus. |

| ¹H (Methyl) | 2.0 - 3.0 | s | Singlet signal for the -CH₃ group. |

| ¹H (Carboxyl) | 10.0 - 13.0 | br s | Broad singlet, may exchange with solvent. |

| ¹³C (Carbonyl) | 160 - 185 | s | Quaternary carbon, typically a singlet. |

| ¹³C (Aromatic) | 110 - 160 | d (due to C-F coupling) | Signals will be split by the fluorine atom. |

| ¹³C (Methyl) | 15 - 30 | q | Quartet in proton-coupled spectra. |

| ¹⁹F | -100 to -150 | m | Multiplet due to coupling with aromatic protons. |

This table represents predicted values based on general NMR principles and data from analogous compounds.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₆FNO₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or a related species like [M+H]⁺ or [M-H]⁻. csic.es The theoretical exact mass of this compound is 155.0383 g/mol .

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion, which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that can help in identifying the molecule. chemguide.co.uklibretexts.org For this compound, expected fragmentation pathways could include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a fragment with m/z 138.

Loss of the entire carboxyl group (•COOH), leading to a fragment with m/z 110. libretexts.org

Decarboxylation (loss of CO₂) to give a fragment at m/z 111.

Cleavage of the methyl group, although less common for aromatic methyl groups.

The relative abundance of these fragment ions helps in piecing together the structure of the molecule. youtube.com

| Ion | m/z (Predicted) | Identity |

| [C₇H₆FNO₂]⁺ | 155 | Molecular Ion (M⁺) |

| [C₇H₅FNO]⁺ | 138 | [M - OH]⁺ |

| [C₆H₅FN]⁺ | 110 | [M - COOH]⁺ |

| [C₆H₆FN]⁺ | 111 | [M - CO₂ + H]⁺ |

This table represents predicted fragmentation patterns.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to a spectrum with characteristic absorption bands. For this compound, the FT-IR spectrum would be expected to show:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O (carbonyl) stretching band from the carboxylic acid, usually around 1700-1725 cm⁻¹.

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

A C-F stretching vibration, which for aryl fluorides typically appears in the 1250-1100 cm⁻¹ range.

C-H stretching and bending vibrations for the aromatic and methyl groups.

While a specific spectrum for this compound is not available, data from 5-fluorouracil (B62378) shows characteristic peaks for N-H, C=O, and C-F stretching vibrations that can be used for comparison. researchgate.netresearchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would also show characteristic peaks for the pyridine ring breathing modes and other skeletal vibrations, which might be weak in the FT-IR spectrum. For instance, in studies of 5-fluorouracil, Raman spectroscopy has been effective in identifying the pyrimidine (B1678525) ring breathing mode and C-F stretching modes. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | FT-IR, Raman |

| Aryl Fluoride (B91410) | C-F stretch | 1250 - 1100 | FT-IR |

| Methyl Group | C-H stretch | 2850 - 3000 | FT-IR, Raman |

This table represents predicted vibrational frequencies based on typical functional group absorptions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structure of a closely related compound, 5-(trifluoromethyl)picolinic acid monohydrate, has been determined. nih.govnih.gov This structure reveals a water-bridged hydrogen-bonding network where the carboxylic acid group and the pyridine nitrogen atom participate in hydrogen bonds with water molecules. nih.govnih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding in the solid state, likely forming dimers through its carboxylic acid groups or more complex networks if co-crystallized with a solvent like water. The planarity of the pyridine ring and the spatial arrangement of the fluoro and methyl substituents would be precisely determined through such an analysis.

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum.

This section would become relevant only if chiral derivatives of this compound were synthesized. For instance, if the carboxylic acid were converted to an ester or amide with a chiral alcohol or amine, the resulting molecule would be chiral. In such cases, CD and ORD spectroscopy would be essential tools for determining the enantiomeric purity and potentially the absolute configuration of the newly formed stereocenter. Currently, there is no information in the scientific literature regarding the synthesis and chiroptical analysis of such derivatives.

Computational and Theoretical Studies of 5 Fluoro 4 Methylpicolinic Acid Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability and spectroscopic properties of 5-fluoro-4-methylpicolinic acid. researchgate.netacademicjournals.orgresearchgate.netresearchgate.net DFT methods, such as those employing the B3LYP functional, are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

These calculations can predict key properties that govern the molecule's reactivity and behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity.

Theoretical calculations can also predict spectroscopic properties like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectra). academicjournals.orgresearchgate.net By comparing calculated spectra with experimental data, the accuracy of the computational model can be validated. For substituted picolinic acids, the nature and position of substituents, such as the fluoro and methyl groups in this compound, significantly influence these properties by altering the electron distribution within the pyridine (B92270) ring. academicjournals.org For example, electron-withdrawing groups can lead to a downfield shift in NMR signals, while electron-donating groups cause an upfield shift. academicjournals.orgresearchgate.net

Table 1: Predicted Electronic Properties of Picolinic Acid Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Picolinic Acid | -7.0 | -2.5 | 4.5 |

| 4-Nitropicolinic Acid | -8.2 | -3.8 | 4.4 |

| 4-Methoxypicolinic Acid | -6.5 | -2.1 | 4.4 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and their relative energies. This is particularly important for understanding its flexibility and how it might adapt its shape to fit into the binding site of a biological target.

Furthermore, MD simulations provide detailed insights into the interactions between the molecule and its surrounding solvent. nih.govrsc.org The behavior of a molecule can change significantly in different solvents, and these simulations can model how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. researchgate.netresearchgate.net Understanding these solvent effects is crucial, as they can influence the molecule's stability, reactivity, and solubility. researchgate.netresearchgate.net The interactions are dynamic, and MD simulations can capture the fluctuations and rearrangements that occur on a picosecond to nanosecond timescale. nih.gov

Theoretical Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry offers powerful tools to predict the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify the most likely mechanism, including the structures of transition states and intermediates. This information is invaluable for understanding how the molecule might be synthesized or how it could be metabolized in a biological system.

For example, in reactions like the Hammick reaction, which is characteristic of picolinic acids, theoretical calculations can elucidate the step-by-step process of bond breaking and formation. wikipedia.org These studies can determine the activation energies for different potential pathways, thereby predicting which route is kinetically favored. The influence of the fluoro and methyl substituents on the reaction mechanism can also be investigated, providing insights into how these groups modify the reactivity of the picolinic acid core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. isef.netnih.gov For a compound like this compound, QSAR can be used in a predictive capacity. nih.gov

The process involves several key steps. First, a set of molecules with known activities is selected. Then, for each molecule, a series of numerical descriptors are calculated that represent its structural, physicochemical, and electronic properties. These descriptors can include parameters such as molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical indices. nih.gov

Finally, a mathematical model is developed that correlates these descriptors with the observed biological activity. This model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound. QSAR models are valuable tools in the early stages of research for prioritizing which compounds to synthesize and test, thereby streamlining the discovery process. isef.net

Investigation of Biological Interactions and Mechanisms of 5 Fluoro 4 Methylpicolinic Acid at the Molecular and Cellular Levels

Enzyme Inhibition and Modulation Studies: Mechanistic Insights

The potential for 5-Fluoro-4-methylpicolinic acid to act as an enzyme inhibitor is suggested by its structural similarity to other known bioactive molecules. Picolinic acid is an endogenous catabolite of the essential amino acid L-tryptophan, produced via the kynurenine (B1673888) pathway. This pathway is a critical metabolic route, and its enzymes are targets for various diseases.

Specific kinetic studies detailing the mode of enzyme inhibition by this compound are not extensively documented in the current scientific literature. However, the mechanisms of related compounds offer a predictive framework. For instance, inhibitors of enzymes within the tryptophan degradation pathway, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), have been characterized. Kinetic analyses of these inhibitors reveal varied modes of action. For example, the β-carboline derivative norharman has been shown to be an uncompetitive inhibitor with respect to L-tryptophan for rabbit intestinal IDO (Ki = 0.12 mM), while acting as a competitive inhibitor for mouse liver TDO (Ki = 0.29 mM). nih.gov This demonstrates that even structurally similar compounds can exhibit different kinetic profiles depending on the specific enzyme target. nih.gov Determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor would require specific enzymatic assays measuring reaction rates at varying substrate and inhibitor concentrations.

While direct enzyme targets of this compound are yet to be definitively identified, its structure suggests several plausible candidates.

Kynurenine Pathway Enzymes: As a picolinic acid derivative, it may interact with enzymes of the kynurenine pathway. Enzymes such as kynurenine 3-monooxygenase (KMO) and 3-hydroxyanthranilate 3,4-dioxygenase (HAOO) are involved in the metabolic cascade leading to picolinic acid. nih.gov Derivatives of picolinic acid could potentially act as feedback inhibitors or modulators of these enzymes. nih.gov Indoleamine 2,3-dioxygenase 1 (IDO1), the first and rate-limiting enzyme of the pathway, is a major target in immunotherapy, and various inhibitors have been developed. frontiersin.orgacs.org The scaffold of this compound could serve as a basis for designing novel IDO1 inhibitors.

Bacterial Topoisomerases: The fluoro-substituted pyridine (B92270) ring is a feature reminiscent of fluoroquinolone antibiotics. These agents target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.combohrium.comnih.gov They function by stabilizing the enzyme-DNA complex, which leads to a blockage of DNA replication and transcription, ultimately causing bacterial cell death. nih.govnih.gov Although this compound is not a fluoroquinolone, its structural similarity suggests that it could be investigated for inhibitory activity against these essential bacterial enzymes. The binding site for quinolones is located in a region of the enzymes known as the quinolone resistance-determining region (QRDR). nih.gov

Receptor Binding and Ligand-Target Interactions: Molecular Specificity

The interaction of fluorinated pyridine derivatives with various receptors has been a subject of investigation. For example, the related compound 5-methyl-3-fluoro-4-aminopyridine has been studied as a potential PET radioligand that targets voltage-gated potassium (K+) channels to image demyelination in the brain. biorxiv.org In vitro studies showed that this molecule has a comparable binding affinity to K+ channels as the established ligand 3-fluoro-4-aminopyridine. biorxiv.org This indicates that the fluorinated methyl-pyridine scaffold can be accommodated within receptor binding pockets. While specific receptor binding assays for this compound are not detailed in the available literature, its structure warrants investigation for potential interactions with neuronal receptors, such as glutamate (B1630785) receptors, or other G-protein coupled receptors where picolinic acid derivatives have been found to show activity.

Metal Chelation and Interactions with Metallobiomolecules

Picolinic acid is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions, including zinc, iron, chromium, copper, and manganese. nih.gov The chelation occurs through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. This metal-chelating ability is a key feature of many biologically active molecules, such as 8-hydroxyquinoline (B1678124) and its derivatives, which have applications as antimicrobial and anticancer agents due to their ability to interfere with metal homeostasis. researchgate.netnih.gov

Given that this compound retains the essential picolinic acid scaffold, it is predicted to possess significant metal-chelating properties. The fluorine and methyl substituents may modulate the electronic properties of the pyridine ring and the acidity of the carboxyl group, potentially altering the stability and selectivity of the metal complexes formed. Its interaction with metalloenzymes, where it could either disrupt the function of the catalytic metal ion or participate in the active site chemistry, is a key area for future research.

Cellular Assays for Biochemical Pathway Modulation (in vitro cell line studies)

Direct studies on how this compound modulates biochemical pathways in cellular assays are limited. However, the known biological activities of picolinic acid provide a basis for hypothesizing its potential effects. Picolinic acid itself has been shown to exert an anabolic effect on bone in both normal and ovariectomized mice, stimulating bone formation and increasing bone mass and strength. nih.gov This effect is mediated through the activation of osteogenic pathways. nih.gov

Furthermore, as a metabolite of the kynurenine pathway, which is deeply involved in regulating immune responses, derivatives of picolinic acid are of interest. nih.gov Inhibition of enzymes in this pathway, such as IDO2 and KMO, has been shown to reduce neuropathic pain in rat models, suggesting that modulators of this pathway could have therapeutic potential in neuro-inflammatory conditions. nih.gov In vitro studies using various cell lines (e.g., cancer cells, immune cells, neuronal cells) would be necessary to elucidate the specific pathways modulated by this compound.

There is currently a lack of specific data from in vitro mechanistic studies on the antimicrobial or antiviral activity of this compound. Such investigations typically involve determining the Minimum Inhibitory Concentration (MIC) for bacteria or the 50% Effective Concentration (EC50) for viruses. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. idexx.dk

While data for the title compound is unavailable, the table below presents representative MIC values for other organic acids and quinolone-related compounds against various bacterial strains to illustrate the type of data generated from such studies. This contextual data highlights the potential for acidic, heterocyclic compounds to exhibit antimicrobial properties.

Table 1: Examples of In Vitro Antimicrobial Activity of Various Compounds

| Compound | Microorganism | Strain | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Valeric Acid | Escherichia coli | ATCC 25922 | 2800 | nih.gov |

| Valeric Acid | Streptococcus pneumoniae | ATCC 49619 | 1000 | nih.gov |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | ATCC 29213 | 1.2 | mdpi.com |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | ATCC 10231 | <0.6 | mdpi.com |

| Ciprofloxacin (Reference) | Pseudomonas aeruginosa | (Clinical Isolate) | 1.56 | researchgate.net |

Analysis of Cellular Processes and Subcellular Events in Model Systems

There is currently no publicly available research detailing the analysis of cellular processes and subcellular events in model systems specifically for this compound.

DNA/RNA Binding and Interaction Studies

Direct studies on the DNA and RNA binding and interaction of this compound are not found in the public domain. While research on related molecules offers some insights into potential mechanisms, specific data for this compound is absent. For instance, studies on fluorinated base analogs have shown that they can destabilize DNA and RNA duplexes, though they may exhibit little sequence specificity. nih.gov The interaction of a fluoroquinolone derivative with RNA has also been analyzed, demonstrating specificity for certain RNA structures. nih.gov However, these findings are not directly applicable to this compound.

Structure Activity Relationship Sar Studies of 5 Fluoro 4 Methylpicolinic Acid Derivatives for Targeted Chemical and Biological Applications

Systematic Substitution and Derivatization at the Pyridine (B92270) Ring

The pyridine ring is a foundational component of numerous pharmaceuticals, prized for its structural and electronic characteristics that facilitate specific biological interactions. nih.govnih.gov Systematic substitutions on the pyridine ring of picolinic acid derivatives are a key strategy for optimizing their activity and selectivity. nih.gov The electron-deficient nature of the aromatic ring can promote π-π stacking and hydrogen bond interactions with biological targets, while the ease of substitution at various positions provides significant structural flexibility. nih.gov

Research into picolinic acid-based herbicides has demonstrated the impact of such modifications. For instance, replacing a chlorine atom with a phenyl group at the 6-position of certain 2-picolinic acids led to the discovery of novel and highly effective herbicides. nih.gov Further studies revealed that introducing a substituted pyrazole (B372694) ring at the same position could also yield compounds with potent herbicidal activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of picolinic acids substituted at the 4- and 5-positions have provided detailed insights into the requirements for inhibiting enzymes like dopamine (B1211576) beta-monooxygenase (DBM). nih.gov These analyses indicated that inhibitory potency was significantly influenced by the properties of the substituents at these positions. nih.gov

The following table summarizes the observed effects of substitutions on the pyridine ring of picolinic acid analogs from various studies.

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| 4-position | Lipophilic groups | Increased DBM inhibition | nih.gov |

| 5-position | Bulky groups with high molar refraction | Increased DBM inhibition | nih.gov |

| 6-position | Phenyl group (replacing Cl) | Creation of novel herbicides | nih.gov |

| 6-position | Pyrazolyl group | Potent herbicidal activity | nih.gov |

These findings underscore the principle that even minor alterations to the substituents on the pyridine ring can lead to substantial changes in biological function, a cornerstone of modern drug and agrochemical design. nih.govnih.gov

Influence of the Fluoro Group on Electronic and Steric Properties

The introduction of a fluorine atom into a molecular scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity. In the context of 5-fluoro-4-methylpicolinic acid, the fluoro group at the 5-position exerts a powerful influence through both electronic and steric effects.

Fluorine is the most electronegative element, and its presence on the pyridine ring induces a strong negative inductive effect. This effect can alter the electron density across the entire molecule, influencing the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. unina.it A QSAR study of picolinic acid derivatives targeting DBM found that a more negatively charged carboxylate moiety enhances inhibitory activity. nih.gov The electron-withdrawing nature of the fluorine atom contributes to this electronic profile, potentially strengthening the interaction between the carboxylate and metal ions or positively charged residues in an enzyme's active site. nih.govnih.gov

The importance of fluorine is well-established in various therapeutic classes. For example, the 6-fluoro-4-oxo-3-carboxylic acid moiety is a critical pharmacophore for fluoroquinolone antibiotics, where the fluorine atom is crucial for binding to DNA gyrase. researchgate.net In another study, replacing a ring nitrogen with a carbon-fluorine (C-F) group in a series of inhibitors led to a significant increase in potency. nih.gov

While small in size, the fluoro group can also participate in specific, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, further contributing to binding affinity. unina.it Its low polarizability and small van der Waals radius mean it can often replace a hydrogen atom without creating significant steric hindrance.

Role of the Methyl Group in Molecular Recognition and Reactivity

The methyl group at the 4-position of the picolinic acid ring plays a crucial role in molecular recognition, primarily through hydrophobic interactions and steric influence. unina.itnih.gov The addition of a methyl group to a lead compound can significantly boost biological activity if it can be accommodated within a well-sized, hydrophobic pocket in the target protein. nih.gov

According to a QSAR analysis of picolinic acid inhibitors of DBM, increased lipophilicity of the substituent at the 4-position (R4) correlates with higher inhibitory potency. nih.gov The methyl group, being a classic hydrophobic substituent, fits this requirement perfectly. The model derived from this study suggests that the R4 substituent points toward a tyrosine side chain in the enzyme's binding site, indicating a potential hydrophobic or π-stacking interaction. nih.gov

Beyond direct hydrophobic contributions to binding energy, which can be substantial, a methyl group can also exert a profound effect on the molecule's conformational energetics. unina.itnih.gov The presence of a methyl group, particularly when positioned ortho to another substituent (as the 4-methyl is to the 5-fluoro group), can restrict bond rotation and favor a specific conformation. nih.gov This "preorganization" of the molecule into its bioactive conformation can reduce the entropic penalty of binding, leading to a dramatic increase in affinity. nih.gov Studies have shown that introducing a methyl group can improve binding affinity by several orders of magnitude by coupling this conformational advantage with its burial in a hydrophobic region of the protein. nih.gov

Modifications of the Carboxylic Acid Functionality and its Impact on Activity

The carboxylic acid at the 2-position is a defining feature of picolinic acid, contributing significantly to its chemical reactivity and biological function. nih.gov Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist as a negatively charged carboxylate, allows for strong ionic interactions and coordination with metal ions. nih.govunina.it This latter property is particularly important, as picolinic acid is a well-known bidentate chelating agent, a function derived from the proximity of the carboxyl group to the pyridine nitrogen. wikipedia.org

Given its central role, modifications to the carboxylic acid functionality can have a profound impact on activity, though the outcome is highly dependent on the specific biological target.

Essential for Activity: In many cases, the carboxylic acid is indispensable. For inhibitors of DBM, the carboxylate group is proposed to interact directly with a copper ion in the enzyme's active site. nih.gov Similarly, studies on fusidic acid derivatives showed that esterification of the carboxylic acid led to a complete loss of antibacterial activity, highlighting its essential role in the pharmacophore. frontiersin.org

Modification Enhances Activity: Conversely, in other contexts, modification can be beneficial. For a series of antirheumatic agents based on a 5-(phenylthiophene)-3-carboxylic acid scaffold, converting the carboxylic acid to its methyl ester resulted in compounds with more potent activity than the parent acid. nih.gov This suggests that for some targets, reducing the polarity or altering the hydrogen bonding capacity of this group can improve properties like cell permeability or fit within the binding site.

The following table illustrates the variable impact of modifying the carboxylic acid group.

| Original Compound Class | Modification | Effect on Biological Activity | Reference |

| Fusidic acid derivatives | Esterification | Complete loss of activity | frontiersin.org |

| 5-(Phenylthiophene)-3-carboxylic acid | Methyl ester formation | Increased anti-arthritic potency | nih.gov |

These examples demonstrate that while the carboxylic acid is a key anchor point for many interactions, its modification to esters, amides, or other bioisosteres remains a viable and sometimes advantageous strategy in drug design.

Identification of Key Pharmacophores and Structural Motifs for Specific Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dovepress.comresearchgate.net For this compound and its derivatives, a clear pharmacophore emerges from its structural features and the SAR data.

The key structural motifs that define its interactions include:

Aromatic Ring System: The pyridine ring serves as a scaffold and can engage in crucial π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a protein's binding pocket. nih.govresearchgate.net

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a common and critical interaction for establishing binding specificity. nih.gov

Chelating/Anionic Group: The carboxylic acid at the 2-position, often in its deprotonated carboxylate form, is a powerful hydrogen bond acceptor and can form strong ionic bonds. unina.it Its proximity to the pyridine nitrogen allows for bidentate chelation of metal ions, a key interaction for inhibiting metalloenzymes. wikipedia.orgnih.gov

Hydrophobic Region: The methyl group at the 4-position provides a defined hydrophobic feature that can interact with nonpolar pockets in a receptor, contributing to binding affinity. nih.govnih.gov

Electron-Withdrawing/Halogen Bonding Group: The fluoro group at the 5-position influences the electronic character of the entire molecule and can participate in specific halogen or hydrogen bonds. nih.govunina.it

A putative pharmacophore model for a DBM inhibitor based on a substituted picolinic acid scaffold illustrates these principles perfectly. The model proposes that the carboxylate group interacts with a copper ion (CuB), the R4 substituent (the position of the methyl group) points toward a tyrosine residue, and the R5 substituent (the position of the fluoro group) extends toward the surface of the catalytic cleft. nih.gov This detailed spatial arrangement of interactions highlights how each functional group on the this compound core contributes to its specific biological activity. nih.gov

Emerging Applications and Roles of 5 Fluoro 4 Methylpicolinic Acid in Synthetic Chemistry and Chemical Biology Tools Development

Application as a Versatile Building Block in Complex Molecule Synthesis

5-Fluoro-4-methylpicolinic acid is a valuable heterocyclic building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The pyridine (B92270) core is a common motif in many biologically active compounds, and the specific substitution pattern of this acid—containing a fluorine atom, a methyl group, and a carboxylic acid—offers a unique combination of properties for further chemical modifications.

The presence of the carboxylic acid group allows for a variety of coupling reactions, such as amidation to form amides, esterification to produce esters, and conversion to an acid chloride for further functionalization. These reactions are fundamental in constructing larger molecular scaffolds. For instance, substituted pyridinecarboxylic acids are important intermediates in the synthesis of herbicides. google.com The fluorine and methyl groups on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of new drugs and agrochemicals. justia.comgoogle.com

While specific, publicly available examples of complex molecules synthesized directly from this compound are limited in peer-reviewed literature, the general utility of substituted picolinic acids is well-established. For example, various substituted picolinic acid compounds are the subject of patents for their use in treating diseases mediated by IL-1 and TNF. google.com The synthesis of pyridine carboxylic acids on an industrial scale is of significant importance for the production of these and other valuable compounds. google.com The development of new methods for producing substituted pyridine-carboxylic acids continues to be an active area of research. google.com

Contributions to Ligand Design in Coordination Chemistry

Picolinic acid and its derivatives are well-known for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govnih.govorientjchem.orgajol.info These ligands typically coordinate to metal centers in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. researchgate.net The resulting metal complexes have found applications in various fields, including catalysis, materials science, and medicine.

Although the crystal structure of a complex containing this compound has not been explicitly reported in the reviewed literature, studies of similar picolinic acid derivatives provide insight into its potential coordination behavior. For example, the crystal structures of metal complexes with other substituted picolinic acids have been extensively studied, revealing diverse coordination modes and supramolecular architectures. nih.govnih.govresearchgate.net The introduction of different substituents on the pyridine ring has been shown to induce changes in both the molecular structure and the crystal packing of these complexes. nih.gov

The potential applications of metal complexes derived from this compound are broad. For instance, transition metal complexes of picolinic acid have been investigated for their photophysical and electrochemical properties, which are relevant for the development of phosphorescent materials for organic light-emitting diodes (OLEDs). orientjchem.org

Development of Chemical Probes for Biological Systems (non-clinical imaging, mechanistic research)

The development of chemical probes is crucial for understanding complex biological systems. These small molecules are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to study their function in a cellular context. Substituted pyridine carboxylic acids are attractive scaffolds for the design of such probes, particularly as inhibitors of metalloenzymes where the carboxylic acid can chelate the active site metal ion.

Fluorine-containing molecules are of particular interest for the development of probes for positron emission tomography (PET), a non-invasive imaging technique. The radionuclide fluorine-18 (B77423) (¹⁸F) has ideal properties for PET imaging, and the development of novel ¹⁸F-labeled radiotracers is an active area of research. nih.gov While a specific PET tracer based on this compound has not been reported, the synthesis of ¹⁸F-labeled aminopyridines for imaging demonstrates the feasibility of incorporating ¹⁸F into such scaffolds.

In the context of mechanistic research, derivatives of pyridine carboxylic acids have been developed as inhibitors for various enzymes. For example, substituted pyridine-2,4-dicarboxylic acids have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for cancer therapy. nih.gov Similarly, inhibitors of matrix metalloproteinases (MMPs) have been developed based on carboxylic acid scaffolds. nih.gov The unique substitution pattern of this compound could be exploited to develop selective inhibitors for other enzyme targets.

Below is a table summarizing the properties of some related pyridine carboxylic acid-based enzyme inhibitors:

| Compound Class | Target Enzyme | Key Structural Features | Reported Activity |

|---|---|---|---|

| C-3-substituted pyridine-2,4-dicarboxylic acids | Aspartate/asparagine-β-hydroxylase (AspH) | Pyridine-2,4-dicarboxylic acid scaffold | Potent inhibitors |

| Cyclohexylglycine-based carboxylic acids | Matrix Metalloproteinases (MMPs) | Carboxylic acid for metal chelation | Low nanomolar potency for MMP-2 and MMP-13 |

| 5-substituted picolinic acids | Phosphodiesterase IV (PDE IV) | Picolinic acid core | Therapeutic potential for IL-1 and TNF mediated diseases |

Potential in Materials Science and Polymer Chemistry

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, making them attractive for applications in materials science and polymer chemistry. digitellinc.commdpi.comnumberanalytics.com Fluorination can enhance thermal stability, chemical resistance, and modify the optical and electrical properties of materials. numberanalytics.com

This compound, with its combination of a fluorinated aromatic ring and a reactive carboxylic acid group, has the potential to be used as a monomer or a modifying agent in the synthesis of new functional materials. The carboxylic acid can be used to incorporate the fluorinated pyridine moiety into polymer backbones or as a side chain through esterification or amidation reactions.

One area of interest is the development of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters and organic linkers. nih.govrsc.org The properties of MOFs can be tuned by changing the metal or the organic linker. While there are no reports of MOFs constructed with this compound, related fluorinated molecules have been used to create MOFs for applications such as drug delivery. nih.gov For example, 5-fluorouracil (B62378) has been incorporated into ZIF-8 MOFs for the treatment of skin cancer. nih.gov

In the field of polymer chemistry, fluorinated polymers are known for their unique properties, such as low surface energy and high thermal stability. The incorporation of this compound into polymers could lead to new materials with tailored properties for applications in coatings, membranes, or electronic devices. The fluorinated pyridine unit could also influence the self-assembly and morphology of block copolymers. mdpi.com

The table below highlights the effects of fluorination on material properties:

| Property | Effect of Fluorination | Potential Application |

|---|---|---|

| Thermal Stability | Increased | High-temperature polymers and coatings |

| Chemical Resistance | Enhanced | Chemically inert materials, protective coatings |

| Optical Properties | Modified refractive index and transparency | Optical fibers, lenses, displays |

| Electrical Properties | Lowered HOMO/LUMO energy levels | Organic electronics, semiconductors, OLEDs rsc.org |

| Surface Energy | Lowered | Non-stick coatings, hydrophobic/oleophobic surfaces |

Role in the Advancement of Organic Reaction Methodologies

While this compound is a useful building block in synthetic chemistry, there is currently no evidence in the reviewed scientific literature to suggest that it has played a significant role in the advancement of new organic reaction methodologies. The development of new synthetic methods often involves the discovery of novel catalysts, reagents, or reaction pathways.

The synthesis of this compound itself relies on established methods for the preparation of substituted pyridines. acs.org Research in this area is focused on improving the efficiency, scalability, and environmental friendliness of these processes. google.com For example, new methods for the direct fluorination of pyridine derivatives are being explored. researchgate.net

It is possible that in the future, metal complexes of this compound could be developed as catalysts for specific organic transformations. The unique electronic and steric properties of this ligand could lead to catalysts with novel reactivity or selectivity. However, at present, the primary role of this compound in the scientific landscape is as a precursor for the synthesis of more complex target molecules.

Future Research Trajectories and Unresolved Challenges in 5 Fluoro 4 Methylpicolinic Acid Research

Exploration of Novel and Environmentally Benign Synthetic Routes

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 5-fluoro-4-methylpicolinic acid, future research will likely focus on developing novel synthetic pathways that are not only high-yielding but also environmentally friendly. Current synthetic approaches for fluorinated pyridines often involve harsh reagents and generate significant waste. sciencedaily.comnih.govacs.orguva.nl

Green chemistry principles are expected to play a pivotal role in shaping future synthetic strategies. sciencedaily.com This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Multicomponent reactions: These reactions offer a streamlined approach to building molecular complexity in a single step, reducing the number of synthetic operations and associated waste.

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives like water or bio-based solvents is a key aspect of green chemistry.

Catalytic methods: The development of novel catalysts, including biocatalysts and transition metal catalysts, can lead to more selective and efficient transformations under milder conditions. nih.gov

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established procedures | Use of harsh reagents, generation of hazardous waste, often low yields |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Scalability can be an issue |

| Multicomponent Reactions | High atom economy, reduced waste | Finding suitable reaction partners and conditions |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability |

| Flow Chemistry | Enhanced safety, better process control | Initial setup costs, potential for clogging |

Deeper Mechanistic Elucidation of Complex Biological and Chemical Interactions

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid, the parent compound of this compound. news-medical.netnih.govnih.govmssm.eduiasgyan.in Mechanistic investigations have revealed that picolinic acid can inhibit the entry of enveloped viruses, such as SARS-CoV-2 and influenza A virus, by disrupting the viral membrane and interfering with the fusion process between the virus and host cells. news-medical.netnih.govnih.govmssm.eduiasgyan.in

Furthermore, the chemical reactivity of this compound warrants a more in-depth investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group can lead to unique reactivity patterns that could be exploited for the development of novel chemical transformations.

Integration of Artificial Intelligence and Machine Learning in Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. chemai.ioengineering.org.cnrjptonline.orgresearchgate.netnih.gov For this compound, these computational tools can be instrumental in several areas:

Predicting Physicochemical Properties: AI models can be trained to predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for assessing the drug-likeness of a compound. mdpi.commdpi.com

Virtual Screening and Target Identification: AI algorithms can screen large compound libraries to identify potential biological targets for this compound and predict its binding affinity. nih.govnih.gov

Reaction Prediction and Optimization: Machine learning models can be developed to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes and optimize reaction conditions. chemai.ioengineering.org.cnrjptonline.orgresearchgate.net

In Silico Toxicity Prediction: AI can be used to predict the potential toxicity of a compound, reducing the need for extensive animal testing in the early stages of development. mdpi.com

The application of these in silico methods can significantly accelerate the research and development process by prioritizing promising candidates and reducing the number of costly and time-consuming experiments.

Development of Advanced Analytical Tools for in situ Reaction Monitoring

To optimize the synthesis of this compound and gain a deeper understanding of the reaction mechanisms, the development and application of advanced analytical tools for in situ reaction monitoring are crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. americanpharmaceuticalreview.commt.comresearchgate.netnih.gov

Spectroscopic techniques that can be implemented for real-time monitoring include:

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic and mechanistic information. researchgate.netyoutube.com

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is emerging as a powerful tool for real-time analysis of chemical reactions in continuous flow systems.